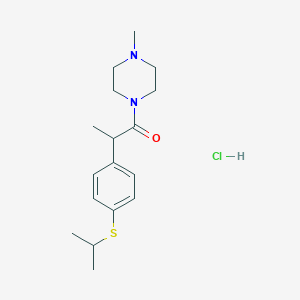
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP could cause severe neurological damage in humans and animals, leading to the development of Parkinson's disease-like symptoms. Since then, MPTP has been widely used in neuroscience research as a tool to study the mechanisms of Parkinson's disease and develop potential treatments.
Mecanismo De Acción
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models is characterized by a decrease in dopamine levels in the striatum, a loss of dopaminergic neurons in the substantia nigra, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP-induced Parkinson's disease in animal models has several advantages for studying the mechanisms of the disease and developing potential treatments. MPTP-induced Parkinson's disease closely resembles the human disease in terms of the loss of dopaminergic neurons in the substantia nigra and the development of motor symptoms. MPTP-induced Parkinson's disease is also reversible, allowing researchers to study the effects of potential treatments on the disease. However, MPTP-induced Parkinson's disease has several limitations, including the fact that it does not fully replicate the human disease and that the dose and duration of MPTP exposure can vary between animal models, leading to inconsistent results.
Direcciones Futuras
There are several future directions for research involving MPTP-induced Parkinson's disease. One area of research is the development of new animal models that more closely replicate the human disease, including models that involve the selective destruction of dopaminergic neurons in the striatum or the use of genetic models. Another area of research is the development of new treatments for Parkinson's disease, including gene therapy, stem cell transplantation, and deep brain stimulation. Finally, research is needed to better understand the mechanisms of MPTP-induced Parkinson's disease and the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the disease.
Métodos De Síntesis
MPTP can be synthesized through a multistep process involving the reaction of piperazine with various chemical intermediates. The final product, MPTP hydrochloride, is a white crystalline powder that is soluble in water and has a melting point of 220-225°C.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied in animal models to investigate the mechanisms of Parkinson's disease and develop potential treatments. MPTP is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Animal models of MPTP-induced Parkinson's disease have been used to study the effects of various drugs and treatments on the disease, including deep brain stimulation, gene therapy, and stem cell transplantation.
Propiedades
Número CAS |
129603-00-5 |
|---|---|
Nombre del producto |
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride |
Fórmula molecular |
C17H27ClN2OS |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-13(2)21-16-7-5-15(6-8-16)14(3)17(20)19-11-9-18(4)10-12-19;/h5-8,13-14H,9-12H2,1-4H3;1H |
Clave InChI |
NJNJMZHPPSSNJU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
Sinónimos |
2-(4-(2-Propylthio)phenyl)propiono(4-methylpiperazide) hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






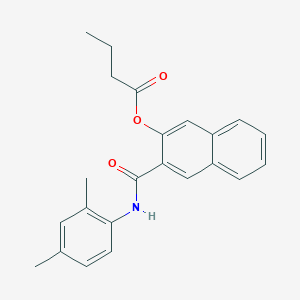
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
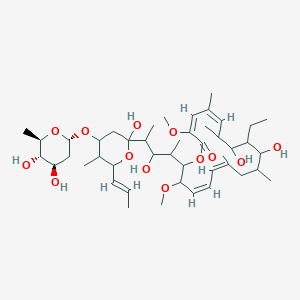
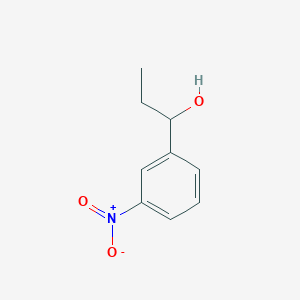
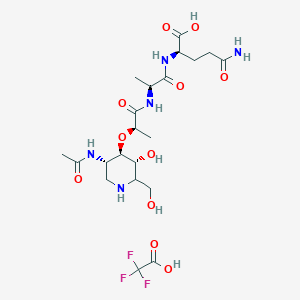

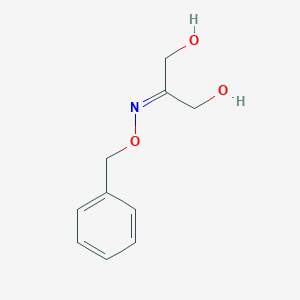
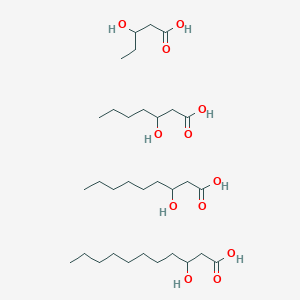
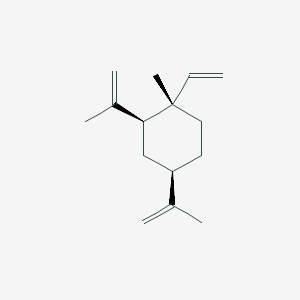
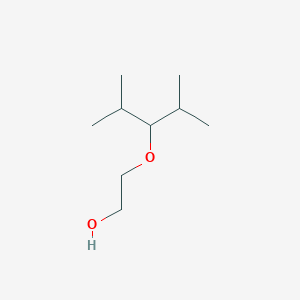
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)